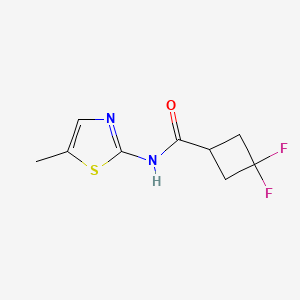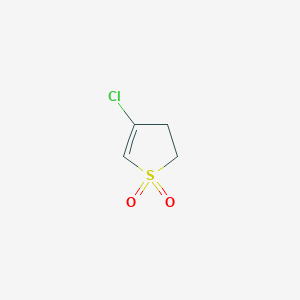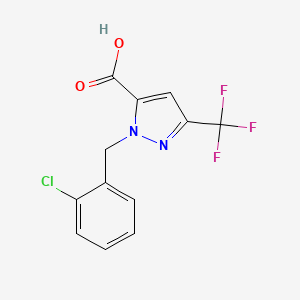
3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a synthetic organic compound that features a cyclobutane ring substituted with difluoro and carboxamide groups, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a suitable diene and dienophile under controlled conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Coupling of Thiazole and Cyclobutane Rings: The final step involves coupling the thiazole ring with the cyclobutane ring through an amide bond formation reaction, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-1-methylcyclobutylmethanol: A related compound with a similar cyclobutane ring structure but different functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Uniqueness
3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is unique due to its combination of a difluorinated cyclobutane ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10F2N2OS |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H10F2N2OS/c1-5-4-12-8(15-5)13-7(14)6-2-9(10,11)3-6/h4,6H,2-3H2,1H3,(H,12,13,14) |
InChI Key |
LJIGFGIHEJQVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12227011.png)
![3-Pyridinecarboxamide, 4-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methylpropoxy)-](/img/structure/B12227014.png)
![3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12227019.png)
![1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine](/img/structure/B12227020.png)
![2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12227027.png)
![4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B12227031.png)
![3-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B12227036.png)

![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227050.png)
![5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227057.png)
![2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12227062.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B12227071.png)
![5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole](/img/structure/B12227085.png)
